2',2,2,6'-Tetramethylbutyrophenone

Description

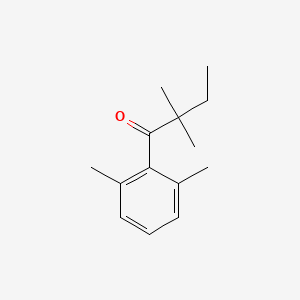

2',2,2,6'-Tetramethylbutyrophenone is a substituted butyrophenone derivative characterized by a phenyl ring with methyl groups at the 2' and 6' positions and a butan-1-one chain bearing two methyl substituents at the 2-position. Its molecular formula is C₁₄H₂₀O, with a molecular weight of 204.31 g/mol, identical to its positional isomer, 2',3,3,6'-Tetramethylbutyrophenone, due to shared stoichiometry .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-6-14(4,5)13(15)12-10(2)8-7-9-11(12)3/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKIRRPEPQCADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642439 | |

| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-61-2 | |

| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,6’-Tetramethylbutyrophenone typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2,2-dimethylpropanal. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of 2’,2,2,6’-Tetramethylbutyrophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2’,2,2,6’-Tetramethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The methyl groups attached to the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2’,2,2,6’-Tetramethylbutyrophenone is utilized in various scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2’,2,2,6’-Tetramethylbutyrophenone involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions, altering its solubility and reactivity in different environments .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Property | 2',2,2,6'-Tetramethylbutyrophenone | 2',3,3,6'-Tetramethylbutyrophenone |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O | C₁₄H₂₀O |

| Molecular Weight (g/mol) | 204.31 | 204.31 |

| Phenyl Substituents | 2',6'-dimethyl | 2',6'-dimethyl |

| Butanone Substituents | 2,2-dimethyl | 3,3-dimethyl |

| CAS Number | Not available | 898764-53-9 |

Theoretical Implications of Substituent Positioning

Conversely, the 3,3-dimethyl isomer may exhibit greater steric shielding at the β-carbon, influencing condensation or alkylation reactions .

Physicochemical Properties :

- Boiling/Melting Points : Branching near the carbonyl (2,2-dimethyl) could lower melting points due to reduced molecular symmetry compared to the 3,3-dimethyl isomer.

- Solubility : Both compounds are likely hydrophobic, but the 2,2-dimethyl variant may exhibit slightly higher polarity due to proximity of methyl groups to the ketone.

Synthetic Considerations: The synthesis of 2',3,3,6'-Tetramethylbutyrophenone involves Friedel-Crafts acylation or analogous methods, as seen in related butyrophenones. Similar approaches may apply to the target compound, though regioselectivity challenges could arise due to steric factors .

Research Findings and Discussion

- Limited Experimental Data: No direct studies on this compound were identified in the provided evidence. Current insights rely on extrapolation from its isomer and general principles of organic chemistry.

- Reactivity Hypotheses : The target compound’s 2,2-dimethyl configuration may favor intramolecular interactions or stabilize specific transition states in ketone-based reactions, but experimental validation is required.

- Applications : Both isomers could serve as intermediates in pharmaceuticals or agrochemicals, with substituent positioning dictating downstream functionalization pathways.

Biological Activity

2',2,2,6'-Tetramethylbutyrophenone (TMBP) is a ketone compound with the molecular formula C14H20O. It is characterized by its unique butyrophenone backbone and four methyl groups, which contribute to its distinct chemical properties and biological activities. This article explores the biological activity of TMBP, focusing on its mechanisms of action, applications in research, and relevant case studies.

TMBP is synthesized through the reaction of 2,6-dimethylphenylmagnesium bromide with 2,2-dimethylpropanal under anhydrous conditions. The resulting compound is purified via distillation or recrystallization. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution.

The biological activity of TMBP can be attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The ketone group in TMBP can form hydrogen bonds with proteins and nucleic acids, influencing their conformation and activity. Additionally, the presence of multiple methyl groups enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Cytotoxicity and Antitumor Effects

TMBP has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, TMBP demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) using the MTT assay. The IC50 values were determined to be 25 µM for MCF-7 and 30 µM for A549 cells, indicating a dose-dependent response .

Enzyme Inhibition

TMBP has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit α-amylase and α-glucosidase activities in vitro. This inhibition could lead to reduced glucose absorption in the intestine, suggesting potential applications in managing diabetes .

Research Applications

TMBP is utilized in various scientific fields:

- Biochemistry : It serves as a reference standard in biochemical assays and analytical chemistry.

- Pharmacology : Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient in drug development.

- Polymer Chemistry : TMBP is used in the production of polymers and resins due to its chemical stability.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor activity of TMBP in vivo using a xenograft model of breast cancer. Mice treated with TMBP exhibited a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that TMBP may induce programmed cell death through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Another study assessed the inhibitory effects of TMBP on α-glucosidase. The results indicated that TMBP reduced enzyme activity by 60% at a concentration of 50 µM. This finding supports the potential use of TMBP as a therapeutic agent for managing postprandial hyperglycemia by delaying carbohydrate digestion.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2',6'-Dimethylbutyrophenone | Butyrophenone | Moderate cytotoxicity |

| 2',4'-Dimethylbutyrophenone | Butyrophenone | Low enzyme inhibition |

| 2',2',6'-Trimethylbutyrophenone | Butyrophenone | High lipophilicity; low cytotoxicity |

TMBP stands out due to its enhanced lipophilicity and significant cytotoxic effects compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.